
Aerobactinate(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aerobactinate(3-) is a tricarboxylate arising from deprotonation of the three carboxylic acid groups of aerobactin; major species at pH 7.3. It is a conjugate base of an aerobactin.
Applications De Recherche Scientifique
1. Iron Acquisition and Virulence in Pathogenic Bacteria
- Aerobactin plays a critical role in iron acquisition, enhancing biofilm formation, resistance to oxidative stress, and virulence in pathogenic bacteria like Yersinia pseudotuberculosis and Klebsiella pneumoniae. It's a crucial factor in the pathogenicity of these bacteria, contributing to their growth under iron-limited conditions and aiding in their survival and virulence within the host (Li et al., 2021; Bailey et al., 2018).
2. Photoreactivity and Iron(III) Coordination
- Research on the photoreactivity of iron(III)-aerobactin reveals interesting chemical dynamics. UV photolysis of the ferric aerobactin complex leads to specific molecular changes, affecting its ability to coordinate iron(III). These findings have implications for understanding how aerobactin functions under different environmental conditions (Küpper et al., 2006).
3. Role in Bacterial Competition and Growth
- In the context of bacterial competition and survival, aerobactin production can give certain bacteria a competitive edge. For example, Vibrio fischeri utilizes aerobactin to inhibit the growth of other vibrio species under iron-limiting conditions, demonstrating its role in interspecies competition and ecological dynamics (Eickhoff & Bassler, 2020).
4. Structural and Functional Characterization in Pathogens
- Detailed structural and functional studies of aerobactin synthetase from hypervirulent strains of bacteria provide insight into the mechanism of aerobactin biosynthesis. These studies contribute to our understanding of siderophore biosynthesis and could inform potential antivirulence strategies targeting aerobactin synthesis in pathogenic bacteria (Bailey et al., 2016).
5. Genetic Studies and Virulence
- Genetic analysis in bacteria like Escherichia coli has revealed the importance of aerobactin synthesis genes in bacterial virulence. Mutations in these genes lead to reduced pathogenicity, underscoring aerobactin's role in infection and disease processes (Gao et al., 2015).
Propriétés
Formule moléculaire |
C22H33N4O13-3 |
|---|---|
Poids moléculaire |
561.5 g/mol |
Nom IUPAC |
4-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxylatopentyl]amino]-2-[2-[[(1S)-5-[acetyl(hydroxy)amino]-1-carboxylatopentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C22H36N4O13/c1-13(27)25(38)9-5-3-7-15(19(31)32)23-17(29)11-22(37,21(35)36)12-18(30)24-16(20(33)34)8-4-6-10-26(39)14(2)28/h15-16,37-39H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,31,32)(H,33,34)(H,35,36)/p-3/t15-,16-/m0/s1 |
Clé InChI |
KDHHWXGBNUCREU-HOTGVXAUSA-K |
SMILES isomérique |
CC(=O)N(CCCC[C@@H](C(=O)[O-])NC(=O)CC(CC(=O)N[C@@H](CCCCN(C(=O)C)O)C(=O)[O-])(C(=O)[O-])O)O |
SMILES canonique |
CC(=O)N(CCCCC(C(=O)[O-])NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C)O)C(=O)[O-])(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-morpholinyl)-N'-[(2-nitrophenyl)-oxomethyl]-4-thiazolecarbohydrazide](/img/structure/B1265055.png)
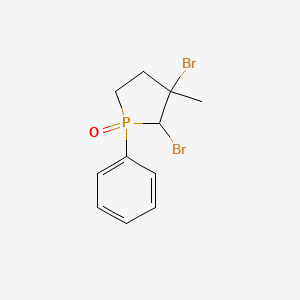
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
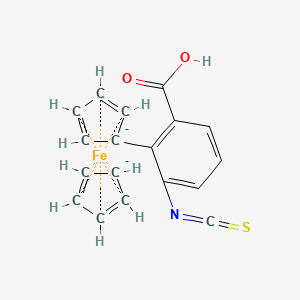
![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)

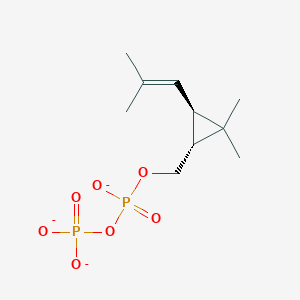
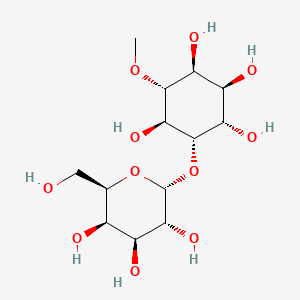
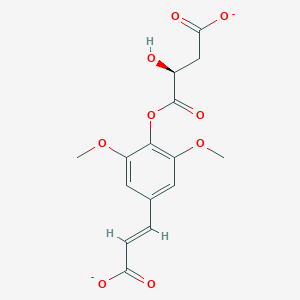
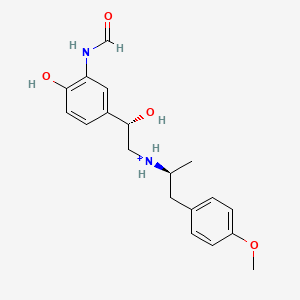
![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1265077.png)
